3-formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid

描述

Historical Development and Discovery

The discovery of this compound emerged from concerted efforts in the 2000s to synthesize indole derivatives with enhanced reactivity and bioavailability. Early indole functionalization strategies, such as the Fischer and Reissert syntheses, laid the groundwork for later innovations in regioselective substitution. However, the introduction of multiple oxygen-containing groups (formyl, methoxy, carboxylic acid) on the indole nucleus required advanced methodologies, including palladium-catalyzed cross-couplings and electrochemical decarboxylation.

A pivotal development was the application of glyoxylic acid in electrochemical decarboxylation reactions, which enabled efficient formylation at position 3 of indole scaffolds. This method, reported by Lin and Huang in 2019, demonstrated broad functional group tolerance and operational simplicity under ambient conditions, making it applicable to the synthesis of this compound. Concurrently, advancements in protective group strategies allowed precise installation of methoxy groups at positions 5 and 6 without disturbing the acid-sensitive formyl and carboxylic acid functionalities.

Position within Indole Chemistry Research

Within indole chemistry, this compound occupies a niche as a polyfunctionalized building block for complex heterocycles. Indoles substituted at positions 2, 3, 5, and 6 are rare due to synthetic challenges in achieving regioselectivity. The presence of both electron-donating (methoxy) and electron-withdrawing (formyl, carboxylic acid) groups creates a unique electronic profile that influences reactivity. For instance, the formyl group at position 3 enhances electrophilicity, facilitating nucleophilic additions, while the carboxylic acid at position 2 enables conjugation or salt formation.

Comparatively, simpler analogs like 2,3-dihydro-5,6-dimethoxy-1H-indole lack the formyl and carboxylic acid groups, resulting in reduced utility in cross-coupling reactions. The compound’s structural complexity aligns it with pharmacologically active indoles such as heterocombretastatins and tubulin polymerization inhibitors, which often feature methoxy and carbonyl substituents. Its design reflects a strategic balance between steric bulk and electronic modulation, making it a candidate for developing kinase inhibitors or anti-proliferative agents.

Significance in Heterocyclic Chemistry

As a heterocyclic compound, this compound exemplifies the convergence of aromaticity and functional diversity. The indole nucleus itself is a privileged structure in medicinal chemistry, constituting the core of numerous alkaloids and pharmaceuticals. The addition of methoxy groups at positions 5 and 6 enhances lipophilicity, potentially improving membrane permeability, while the carboxylic acid moiety introduces hydrogen-bonding capabilities critical for target engagement.

The compound’s utility extends to serving as a precursor for synthesizing spirocyclic indoles and annulated derivatives. For example, its formyl group can undergo condensation reactions with amines to form Schiff bases, which are intermediates in bioactive molecule synthesis. Furthermore, the carboxylic acid at position 2 allows for derivatization via amidation or esterification, enabling the generation of combinatorial libraries for high-throughput screening. Such versatility underscores its role in fragment-based drug discovery and materials science.

Structural Uniqueness among Functionalized Indole Derivatives

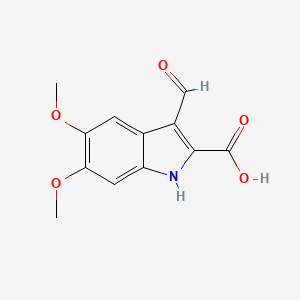

The structural uniqueness of this compound arises from its trisubstituted indole framework, which combines three distinct functional groups:

- Formyl Group (Position 3) : Enhances electrophilicity and participates in Knoevenagel condensations or nucleophilic additions.

- Methoxy Groups (Positions 5 and 6) : Electron-donating substituents that increase aromatic ring electron density, directing further substitutions to specific positions.

- Carboxylic Acid (Position 2) : Provides a handle for conjugation, salt formation, or hydrogen bonding, critical for biological interactions.

This configuration contrasts with other functionalized indoles, such as 3-(nitromethylene)indolin-2-ones or N-alkoxy indole-3-carbinols, which prioritize single functional groups for specific bioactivities. The simultaneous presence of formyl and carboxylic acid groups is particularly rare, as these moieties typically require orthogonal protection strategies during synthesis. Computational studies suggest that the molecule’s planar structure and conjugated π-system facilitate interactions with hydrophobic protein pockets, while the polar groups mediate solubility and binding specificity.

属性

IUPAC Name |

3-formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-17-9-3-6-7(5-14)11(12(15)16)13-8(6)4-10(9)18-2/h3-5,13H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAZMCCSENVCPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(N2)C(=O)O)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the formation of the indole core through Fischer indole synthesis, followed by functional group modifications. For instance, starting from 5,6-dimethoxyindole, a Vilsmeier-Haack reaction can introduce the formyl group at the 3-position. The carboxylic acid group can be introduced via oxidation of a corresponding methyl group or through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Oxidation Reactions

The formyl group (–CHO) at the C3 position undergoes oxidation under controlled conditions:

Key Finding : Oxidation with KMnO₄ under mild heating provides higher yields compared to CrO₃, which risks over-oxidation of the indole core.

Reduction Reactions

The formyl group is reduced to a hydroxymethyl group:

Note : LiAlH₄ achieves near-quantitative reduction but requires anhydrous conditions .

Nucleophilic Substitution Reactions

The carboxylic acid group at C2 participates in esterification and amidation:

Application : The methyl ester derivative is a key intermediate for further functionalization.

Electrophilic Aromatic Substitution

The indole ring undergoes regioselective substitutions:

Regioselectivity : Electron-donating methoxy groups direct electrophiles to the C4 and C7 positions .

Condensation Reactions

The formyl group engages in Schiff base formation:

Application : Hydrazone derivatives serve as precursors for heterocyclic synthesis .

Cyclocondensation Reactions

The compound participates in heterocycle formation:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiolactic acid | DMF, 100°C, 8 hrs | Indolylthiazolidinone derivative | 68% | |

| Thiourea | HCl, reflux, 12 hrs | Indolylthiazole derivative | 60% |

Mechanism : The formyl group reacts with thiols or amines to form five-membered rings .

Stability and Side Reactions

科学研究应用

Medicinal Chemistry

The compound serves as a precursor for synthesizing various bioactive molecules. Its structural features make it a valuable scaffold for designing new drugs, particularly those targeting metabolic disorders and chronic diseases.

PPAR Modulators

Research indicates that derivatives of 1H-indole-2-carboxylic acid, including 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid, exhibit potential as Peroxisome Proliferator-Activated Receptor (PPAR) modulators. PPARs are nuclear receptor proteins that regulate gene expression involved in glucose and lipid metabolism. Compounds derived from this indole structure have shown promise in treating conditions like type 2 diabetes and dyslipidemia by enhancing insulin sensitivity and reducing plasma glucose levels without adverse effects such as weight gain or fluid retention .

Antiviral Properties

Recent studies have highlighted the antiviral activity of indole derivatives against various viruses, particularly HIV. The specific compound has been evaluated for its ability to inhibit HIV-1 integrase, an enzyme critical for viral replication.

HIV-1 Integrase Inhibition

Research demonstrated that this compound derivatives effectively inhibit the strand transfer activity of HIV-1 integrase. The mechanism involves chelation of magnesium ions within the active site of the integrase enzyme, which is essential for its catalytic function. Structural optimizations have led to the development of derivatives with significantly improved inhibitory effects, with some achieving IC50 values as low as 0.13 μM .

Structure-Activity Relationship Studies

The relationship between the chemical structure of indole derivatives and their biological activity has been extensively studied. Modifications at specific positions on the indole core can enhance antiviral potency and selectivity.

Key Modifications

- C3 Position : Introduction of long branches at this position has been shown to improve interactions with the hydrophobic cavity near the active site of integrase.

- C6 Position : Halogenated anilines added at this site have enhanced integrase inhibition through π-π stacking interactions with viral DNA .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | PPAR Modulators | Enhances insulin sensitivity; treats diabetes |

| Antiviral Research | HIV-1 Integrase Inhibitor | IC50 values as low as 0.13 μM |

| Structure Activity Relationships | Modifications at C3 and C6 positions | Improved interactions enhance antiviral activity |

| Safety Profile | Irritant | Handle with caution |

作用机制

The biological activity of 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid is often attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The formyl and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

相似化合物的比较

Structural Analogues and Substitution Patterns

The compound is compared to key analogs based on substituent variations (Table 1):

Table 1. Structural comparison of this compound with analogs.

Physicochemical Properties

- Melting Points: The non-formylated analog 3c (5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid) melts at 210°C . Derivatives with formyl groups (e.g., thiazolidinone hybrids) exhibit higher melting points (228–230°C), attributed to increased hydrogen bonding .

Synthetic Yields :

Structure-Activity Relationships (SAR)

- Formyl Group : Enhances electrophilicity, enabling nucleophilic additions critical for constructing complex heterocycles.

- Methoxy Substituents : Improve solubility and modulate electronic effects. Demethylation (e.g., using BBr₃) converts methoxy to hydroxyl groups, altering reactivity and binding affinity .

- N-Substitution : Methyl or benzyl groups at position 1 (e.g., 3c vs. 7c ) influence steric bulk and metabolic stability .

生物活性

3-Formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

Chemical Structure:

The compound has the molecular formula and features an indole core with formyl and methoxy substituents. Its structure is pivotal in determining its biological activity.

Synthesis:

The synthesis typically involves:

- Starting Materials: 4,6-dimethoxyindole and formylating agents.

- Formylation Process: Utilization of reagents such as Vilsmeier-Haack reagent (DMF and POCl3).

- Carboxylation: The formylated intermediate undergoes carboxylation using carbon dioxide in the presence of a base like sodium hydroxide.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may function as an inhibitor or modulator of enzymes and receptors involved in critical cellular processes. Notably, it has been shown to inhibit HIV-1 integrase, a key enzyme in the viral life cycle.

Antiviral Activity

Research indicates that derivatives of indole-2-carboxylic acid, including this compound, exhibit significant antiviral properties. For instance, studies have demonstrated that these compounds can inhibit the strand transfer activity of HIV-1 integrase with IC50 values ranging from 0.13 μM to 32.37 μM depending on structural modifications made to enhance activity .

Anticancer Properties

The compound also shows promise as an anticancer agent. Its ability to induce apoptosis in cancer cells has been documented, suggesting potential applications in cancer therapy .

Antimicrobial Activity

In addition to antiviral and anticancer effects, this compound exhibits antimicrobial properties against various pathogens. This broad-spectrum activity highlights its potential as a therapeutic agent in infectious diseases .

Case Studies and Data Tables

Several studies have evaluated the biological activity of this compound through various assays:

| Study | Activity | IC50 Value (μM) | Notes |

|---|---|---|---|

| Study A | HIV-1 Integrase Inhibition | 0.13 - 32.37 | Structural modifications improve activity |

| Study B | Anticancer Activity | N/A | Induces apoptosis in cancer cells |

| Study C | Antimicrobial Activity | N/A | Effective against multiple pathogens |

常见问题

Q. What are the standard synthetic routes for preparing 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid?

The compound is typically synthesized via Knoevenagel condensation. For example, refluxing 5,6-dimethoxy-1H-indole-2-carboxylic acid with rhodanine-3-carboxylic acid in acetic acid with sodium acetate yields hybrid derivatives. The reaction is monitored by TLC, and the product is purified via recrystallization from DMF/acetic acid .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

Q. How is the aldehyde group stabilized during synthesis?

The aldehyde functionality is protected by maintaining acidic conditions (e.g., acetic acid) to prevent oxidation. Sodium acetate acts as a mild base to stabilize intermediates .

Advanced Research Questions

Q. How can computational modeling (e.g., pharmacophore analysis) guide structure-activity relationship (SAR) studies?

Pharmacophore models derived from protein-ligand interactions (e.g., using binding sites from target enzymes) can predict bioactivity. For example, aligning the compound’s 3D structure with pharmacophore features like hydrogen bond acceptors (formyl group) and hydrophobic regions (dimethoxy indole) helps prioritize derivatives for synthesis .

Q. What strategies address low yields in Knoevenagel condensations involving this compound?

Yield optimization involves:

Q. How are crystallographic data analyzed to resolve structural ambiguities?

Single-crystal X-ray diffraction with SHELXL refinement is employed. For example, SHELX programs handle high-resolution data to resolve methoxy and formyl group orientations. Twinning or disorder is addressed using the TWIN/BASF commands in SHELXL .

Q. What methods validate the demethylation of 5,6-dimethoxy groups?

Demethylation is achieved with BBr₃ in dichloromethane at −78°C, followed by gradual warming to room temperature. Reaction progress is monitored by LC-MS, and the product (5,6-dihydroxy derivative) is confirmed via ¹H NMR loss of methoxy signals (δ 3.79 ppm) and emergence of phenolic OH peaks .

Data Analysis & Contradictions

Q. How to reconcile discrepancies in reported biological activity across studies?

Q. Why do crystallographic and computational models sometimes diverge for this compound?

Discrepancies arise from:

- Solvent effects : Crystal packing forces (e.g., hydrogen bonding in acetic acid) vs. gas-phase DFT calculations.

- Conformational flexibility : The formyl group may adopt different orientations in solution vs. solid state .

Methodological Optimization

Q. How to design derivatives for enhanced solubility without compromising activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。